2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
Overview
Description
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid: is an organic compound with the molecular formula C8H5NO4 It is a derivative of benzoxazole, featuring a carboxylic acid group at the 6-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with diethyl oxalate to form the benzoxazole ring, followed by oxidation and carboxylation to introduce the carboxylic acid group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Products may include carboxylic acids with additional functional groups.
Reduction: The major product is 2-hydroxy-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid.
Substitution: Ester and amide derivatives are common products.
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
- 1,3-benzoxazole-5-carboxylic acid
- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Uniqueness
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a carboxylic acid group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRKWTCIDCRBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327824 | |
Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-16-1 | |
Record name | 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54903-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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